Para-nitrophenylphosphonobutanoyl-glycine
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Overview
Description
PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE: is a small molecule compound with the chemical formula C₁₂H₁₅N₂O₈PSpecifically, it bears an acyl group at its terminal nitrogen atom .
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound are not well-documented. Research in this area would require further investigation.
Chemical Reactions Analysis
Types of Reactions: While detailed information on specific reactions is scarce, we can infer that PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE may undergo various chemical transformations. These could include oxidation, reduction, substitution, or other reactions typical of organic compounds.
Common Reagents and Conditions: Without specific data, we can’t pinpoint exact reagents or conditions. standard organic chemistry reagents and catalysts likely play a role.
Major Products: The major products resulting from reactions involving this compound would depend on the specific reaction type. Further research is needed to identify these products.
Scientific Research Applications
PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE finds applications in various scientific fields:
Chemistry: It may serve as a substrate or reagent in enzymatic assays.
Biology: Researchers might use it to study enzyme kinetics or as a model compound.
Medicine: Its potential therapeutic applications remain an area of interest.
Industry: If scaled up, it could have applications in pharmaceuticals or materials science.
Mechanism of Action
The precise mechanism by which PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE exerts its effects is not well-established. Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, PARA-NITROPHENYLPHOSPHONOBUTANOYL-GLYCINE’s uniqueness lies in its specific structure and functional groups. Similar compounds may include other N-acyl-alpha amino acids, but each will have distinct properties.
Properties
Molecular Formula |
C12H15N2O8P |
---|---|
Molecular Weight |
346.23 g/mol |
IUPAC Name |
2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]acetic acid |
InChI |
InChI=1S/C12H15N2O8P/c15-11(13-8-12(16)17)2-1-7-23(20,21)22-10-5-3-9(4-6-10)14(18)19/h3-6H,1-2,7-8H2,(H,13,15)(H,16,17)(H,20,21) |
InChI Key |
WLNKGRQBMNPVSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(CCCC(=O)NCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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